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Compound of Interest

Compound Name:
4-(1,3-Dioxolan-2-yl)-5-

fluoropyridin-3-ol

Cat. No.: B11906529

Get Quote

Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary & Scaffold Utility
3-Hydroxy-5-fluoropyridine-4-carboxaldehyde (HFPC) represents a "privileged scaffold" in

modern drug discovery, particularly for targets requiring bidentate metal chelation or fused

heterocyclic cores.

Chemical Significance: The molecule features a dense functionalization pattern. The C3-

hydroxyl and C4-aldehyde provide an orthogonal "ortho-hydroxy aldehyde" motif, enabling

rapid access to fused heterocycles (oxazoles, naphthyridines) and serving as a high-affinity

chelating moiety (e.g., for Mg²⁺ in metalloenzyme active sites).

The Fluorine Factor: The C5-fluorine atom is not merely a substituent but a metabolic

blocker. It prevents oxidative metabolism at the sensitive pyridine C5 position and modulates

the pKa of the adjacent hydroxyl group (via inductive acidification), often improving the

binding affinity of the conjugate base to metal cofactors.
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Core Pharmacophore Applications[1]
HIV Integrase Inhibitors (INSTIs): The 3-hydroxy-4-carbonyl motif is the structural ancestor of

the chelating triad found in drugs like Dolutegravir and Bictegravir.

Antifungal Agents: Fluorinated pyridine cores mimic the metabolically stable rings found in

next-generation azoles (e.g., Oteseconazole analogs).

Fragment-Based Drug Discovery (FBDD): The aldehyde serves as a reversible covalent

warhead or a handle for "grow" vectors in fragment elaboration.

Chemical Synthesis Strategies
The synthesis of HFPC is non-trivial due to the competing directing effects of the pyridine

nitrogen and substituents. Two primary routes are validated for high-purity isolation.

Route A: The "Difluoro-SNAr" Strategy (Scalable)
This route exploits the high acidity of the C4-proton in 3,5-difluoropyridine, followed by a

regioselective Nucleophilic Aromatic Substitution (SNAr).

Mechanism:

Lithiation: The C4 proton of 3,5-difluoropyridine is flanked by two electronegative fluorine

atoms, making it the most acidic site (pKa ~25). Lithiation with LDA is exclusive at this

position.

Formylation: Trapping with DMF yields 3,5-difluoropyridine-4-carboxaldehyde.

Regioselective SNAr: The newly installed formyl group at C4 is strongly electron-withdrawing

(–M, –I effects), activating the C3/C5 fluorines toward nucleophilic attack. Treatment with

hydroxide (or benzyl alcohol followed by deprotection) displaces one fluorine atom to

generate the target.

Route B: The "Directed Ortho-Metalation" (DoM)
Strategy
This route utilizes a protected hydroxyl group to direct lithiation.
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Mechanism:

Precursor:3-Fluoro-5-(methoxymethoxy)pyridine (MOM-protected).

DoM: The MOM group and Fluorine cooperatively direct lithiation to the C4 position (the

"sandwich" position).

Deprotection: Acidic hydrolysis removes the MOM group.

Visualization: Synthetic Pathways

3,5-Difluoropyridine Lithiated Intermediate
(3,5-difluoro-4-lithio)

LDA, THF, -78°C
(C4 Deprotonation) 3,5-Difluoropyridine-

4-carboxaldehyde
DMF, then H3O+

TARGET:
3-Hydroxy-5-fluoropyridine-

4-carboxaldehyde

KOH/H2O, 60°C
(Regioselective SNAr)

3-Fluoro-5-hydroxypyridine 3-Fluoro-5-(MOM)pyridineMOM-Cl, NaH Lithiated Intermediate
(Sandwich C4)

n-BuLi, THF, -78°C
(DoM)

1. DMF
2. HCl (Deprotection)
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Caption: Comparative synthetic pathways. Route A (top) utilizes electronic activation for SNAr;

Route B (bottom) relies on directed ortho-metalation.

Detailed Experimental Protocols
Protocol 1: Synthesis via 3,5-Difluoropyridine (Route A)
Recommended for gram-scale preparation due to lower step count.

Step 1: Formylation

Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with 3,5-

difluoropyridine (5.0 g, 43.4 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry

ice/acetone).

Lithiation: Add LDA (2.0 M in THF/heptane, 24 mL, 48 mmol) dropwise over 20 mins.

Maintain internal temp < -70°C. The solution typically turns yellow. Stir for 45 mins.
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Critical Control Point: Do not use n-BuLi directly; it may cause nucleophilic attack at

C2/C6. LDA is non-nucleophilic and sufficiently basic.

Quench: Add anhydrous DMF (6.7 mL, 87 mmol) dropwise. Stir at -78°C for 1 hr, then warm

to 0°C.

Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3x).[1] Wash combined

organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography

(Hex/EtOAc) to yield 3,5-difluoropyridine-4-carboxaldehyde.

Step 2: Regioselective Hydrolysis (SNAr)

Reaction: Dissolve the intermediate (3.0 g) in a mixture of DMSO/Water (4:1, 30 mL). Add

KOH (2.5 eq).

Heating: Heat to 60°C for 4 hours. Monitor by LCMS for the disappearance of the difluoro

species (M+H 144) and appearance of the product (M+H 142).

Isolation: Acidify carefully with 1N HCl to pH 4-5. The product often precipitates or requires

extraction with DCM/Isopropanol (3:1).

Note: The product exists in equilibrium with its hydrate (gem-diol) in aqueous media.

Analytical Characterization Data
Technique Expected Signal / Feature Interpretation

¹H NMR (DMSO-d₆) δ 10.2 ppm (s, 1H) Aldehyde proton (sharp).[1]

δ 11.5 ppm (br s, 1H)
Hydroxyl proton (often H-

bonded to carbonyl).

δ 8.3 ppm (s, 1H, H-2) Proton between N and OH.

δ 8.5 ppm (d, J~2 Hz, H-6) Proton between N and F.

¹⁹F NMR δ -125 to -130 ppm
Characteristic shift for pyridine

ring fluorine.

MS (ESI) m/z 142.03 [M+H]⁺ Consistent with C₆H₄FNO₂.
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Medicinal Chemistry Applications & Derivatization
The 3-hydroxy-4-aldehyde motif is a versatile "chemical handle."

A. Heterocycle Formation (Condensation)
Reacting HFPC with amidines or hydrazines creates fused bicyclic systems common in kinase

inhibitors.

Reaction with Hydrazine: Forms 1H-pyrazolo[4,3-c]pyridine.

Reaction with 2-Amino-pyridines: Forms 1,6-naphthyridines (Friedländer-type condensation).

B. Metal Chelation (Mg²⁺ Binding)
In HIV Integrase inhibitors, the 3-hydroxy group (ionized to enolate) and the 4-carbonyl oxygen

form a planar 5-membered chelate ring with Magnesium ions (Mg²⁺). This interaction bridges

the drug to the aspartic acid residues in the enzyme's catalytic core.

Chelation Logic Diagram:

3-Hydroxy-4-carbonyl
(Ligand)

Mg²⁺
(Cofactor)

Bidentate
Coordination

Enzyme Active Site
(Asp/Glu Residues)

Pi-Stacking
(Pyridine Ring)

Carboxylate
Coordination
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Caption: Mechanism of Action for HIV Integrase Inhibition. The scaffold bridges the catalytic

metal cofactor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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